ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7BrF2O3. It belongs to the family of esters and is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. This compound is used in various scientific research applications, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with bromine and a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 4-bromo-3-oxobutanoate: Lacks the fluorine atoms, affecting its chemical properties and uses.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Contains an additional fluorine atom, leading to distinct chemical behavior.
Uniqueness
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H14Br2F4O6 |
---|---|
Molecular Weight |
490.04 g/mol |
IUPAC Name |
ethyl 4-bromo-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/2C6H7BrF2O3/c2*1-2-12-5(11)3-4(10)6(7,8)9/h2*2-3H2,1H3 |
InChI Key |
MOAZXADBDLIVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)Br.CCOC(=O)CC(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.